molecular formula C27H27N3O2S2 B11964105 (5Z)-3-Allyl-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-Allyl-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11964105
M. Wt: 489.7 g/mol
InChI Key: GTFJPQDCIVXIQB-ULJHMMPZSA-N
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Description

(5Z)-3-Allyl-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-Allyl-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps. The process begins with the preparation of the thiazolidinone core, followed by the introduction of the allyl and pyrazolyl groups. Common reagents used in these reactions include thiosemicarbazide, aldehydes, and various catalysts to facilitate the formation of the thiazolidinone ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-Allyl-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thioethers or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-3-Allyl-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Its ability to interact with various biological targets makes it a valuable tool for understanding disease mechanisms and developing new therapeutic agents.

Medicine

In medicine, this compound is investigated for its potential as a drug candidate. Its diverse biological activities suggest it could be effective in treating various conditions, including infections and cancer.

Industry

In industry, this compound may be used in the development of new materials or as a catalyst in chemical processes. Its unique properties make it a versatile component in various industrial applications.

Mechanism of Action

The mechanism of action of (5Z)-3-Allyl-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. By binding to these targets, the compound can modulate their activity, leading to various biological effects such as inhibition of microbial growth or induction of cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidinone core and are known for their antidiabetic properties.

    Pyrazolyl Derivatives: Compounds with the pyrazolyl group are studied for their anti-inflammatory and anticancer activities.

Uniqueness

What sets (5Z)-3-Allyl-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one apart is its combination of structural features, including the allyl, butoxy, and pyrazolyl groups

Properties

Molecular Formula

C27H27N3O2S2

Molecular Weight

489.7 g/mol

IUPAC Name

(5Z)-5-[[3-(4-butoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H27N3O2S2/c1-4-6-15-32-23-13-12-20(16-19(23)3)25-21(18-30(28-25)22-10-8-7-9-11-22)17-24-26(31)29(14-5-2)27(33)34-24/h5,7-13,16-18H,2,4,6,14-15H2,1,3H3/b24-17-

InChI Key

GTFJPQDCIVXIQB-ULJHMMPZSA-N

Isomeric SMILES

CCCCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC=C)C4=CC=CC=C4)C

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC=C)C4=CC=CC=C4)C

Origin of Product

United States

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